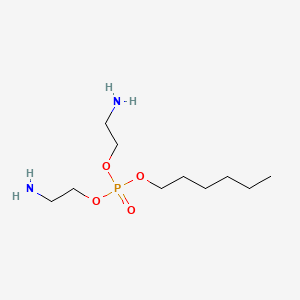

Bis(2-aminoethyl) hexyl phosphate

Description

Overview of Organophosphorus Chemistry and its Subclasses

Organophosphorus chemistry is a broad field that studies the properties and synthesis of organic compounds containing phosphorus. wikipedia.org These compounds are primarily used in pest control as alternatives to chlorinated hydrocarbons, which persist in the environment. wikipedia.org While some are highly effective insecticides, others are extremely toxic to humans, such as the nerve agents sarin (B92409) and VX. wikipedia.org

Phosphorus can exist in various oxidation states, leading to a classification of organophosphorus compounds based on whether they are derivatives of phosphorus(V) or phosphorus(III). wikipedia.org A significant portion of these compounds, especially in industrial and environmental chemistry, includes those with an organic substituent but not necessarily a direct phosphorus-carbon (P-C) bond. wikipedia.org This class encompasses a large number of pesticides, like malathion. wikipedia.org

Significance of Compounds Integrating Phosphate (B84403) and Amine Moieties in Chemical Research

The integration of phosphate and amine groups within a single molecule creates compounds with unique and valuable properties for chemical research. The phosphate group is a key coordination center for biometal ions and is involved in crucial biological processes like cell division and energy transfer. bohrium.comresearchgate.net Its activity is often pH-dependent. bohrium.comresearchgate.net

Amines, on the other hand, are potent nucleophiles and relatively strong bases. wikipedia.org The presence of both functionalities allows for a range of interactions. For instance, in systems with phosphorylated amino acids and polyamines, the phosphate group's reactivity changes with pH. bohrium.comresearchgate.net The combination of a proton-donating organophosphorus acid and an amine with an unshared electron pair can lead to the formation of ionic liquids. nih.gov This reactivity is harnessed in various applications, including the development of new catalytic systems and materials with specific binding properties. nih.govresearchgate.net

Structural Elucidation of Bis(2-aminoethyl) hexyl phosphate within the Context of Organophosphates

While no direct structural data for this compound is available, its structure can be inferred from its name. It is a phosphate ester with one hexyl group and two 2-aminoethyl groups attached to the phosphate core via oxygen atoms.

The central atom is phosphorus, double-bonded to one oxygen atom and single-bonded to three other oxygen atoms. One oxygen is bonded to a hexyl chain, and the other two are each bonded to a 2-aminoethyl group (-CH₂CH₂NH₂). The presence of the amino groups introduces basic centers, while the phosphate moiety provides an acidic proton (P-OH) before esterification, which is replaced by the alkyl/aminoalkyl groups in the final structure. The resulting molecule would be a triester, and depending on the synthesis and purification, it could exist as a neutral compound or as an internal salt (zwitterion) under certain pH conditions due to the acidic nature of the phosphate group and the basic nature of the amine groups.

A closely related and extensively studied compound is Bis(2-ethylhexyl) phosphate (B2EHP or HDEHP). sigmaaldrich.comchemicalbook.comhmdb.ca This compound features two 2-ethylhexyl groups instead of the 2-aminoethyl groups. B2EHP is a colorless liquid with low water solubility and is used as a solvent in liquid-liquid extractions, a lubricant additive, a corrosion inhibitor, and a surfactant. sigmaaldrich.comchemicalbook.comecetoc.org It is particularly important in the hydrometallurgical separation of metals like cobalt and nickel and the extraction of uranium and rare-earth metals. chemicalbook.com

The synthesis of B2EHP typically involves the reaction of phosphorus oxychloride with 2-ethylhexanol. google.com Another analogous class of compounds is alkyl phosphate amine salts, which are used as antiwear additives in lubricants. google.com These are formed by reacting phosphorus pentoxide with an alcohol and then with a hydrocarbyl amine. google.com

| Property | Value for Bis(2-ethylhexyl) phosphate | Reference |

| CAS Number | 298-07-7 | sigmaaldrich.com |

| Molecular Formula | C₁₆H₃₅O₄P | thermofisher.com |

| Molecular Weight | 322.42 g/mol | sigmaaldrich.com |

| Appearance | Clear colorless to light yellow liquid | chemicalbook.com |

| Density | 0.965 g/mL at 25 °C | sigmaaldrich.com |

| Melting Point | -60 °C | sigmaaldrich.com |

| Refractive Index | n20/D 1.443 | sigmaaldrich.com |

Table 1: Physicochemical Properties of the Analogous Compound, Bis(2-ethylhexyl) phosphate.

Research Gaps and Future Directions in the Study of Amine-Functionalized Alkyl Phosphates

The most significant research gap identified is the lack of any published data on this compound itself. This indicates a wide-open field for fundamental research. Future work should focus on:

Synthesis and Characterization: Developing a reliable synthetic route to produce and purify this compound. This would be followed by a thorough characterization of its physical and chemical properties using modern analytical techniques.

Investigating Properties: The presence of primary amine groups suggests potential applications that differ from its non-aminated analog, B2EHP. Research could explore its capabilities as a metal-chelating agent, a catalyst, or a building block for more complex polymers or supramolecular structures.

Computational Modeling: Theoretical studies could predict the molecule's geometry, electronic properties, and potential interactions, guiding experimental work.

Exploring Applications: Drawing inspiration from related compounds, research could investigate its utility as a flame retardant, a surfactant with unique pH-responsive behavior, or in materials science, such as the functionalization of surfaces. mdpi.comnih.gov The dual functionality of amine and phosphate groups could offer advantages in areas like targeted drug delivery or the creation of novel biomaterials. rsc.org

Structure

2D Structure

Properties

CAS No. |

85508-12-9 |

|---|---|

Molecular Formula |

C10H25N2O4P |

Molecular Weight |

268.29 g/mol |

IUPAC Name |

bis(2-aminoethyl) hexyl phosphate |

InChI |

InChI=1S/C10H25N2O4P/c1-2-3-4-5-8-14-17(13,15-9-6-11)16-10-7-12/h2-12H2,1H3 |

InChI Key |

ARKHANLODLSDSU-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCOP(=O)(OCCN)OCCN |

Origin of Product |

United States |

Advanced Analytical Characterization of Bis 2 Aminoethyl Hexyl Phosphate

Spectroscopic Analysis for Structural Confirmation

Spectroscopic techniques are indispensable for confirming the intricate structure of bis(2-aminoethyl) hexyl phosphate (B84403). By probing the interactions of the molecule with electromagnetic radiation, these methods offer a detailed map of its atomic and functional group composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone in the structural analysis of organic molecules, providing unparalleled detail about the chemical environment of individual atoms. For bis(2-aminoethyl) hexyl phosphate, a combination of ¹H, ¹³C, and ³¹P NMR, along with two-dimensional techniques, is employed for a complete structural assignment.

In the ¹H NMR spectrum, the protons of the two aminoethyl groups would likely exhibit signals in distinct regions. The protons on the carbons adjacent to the nitrogen of the primary amine would be expected to appear deshielded due to the electron-withdrawing effect of the nitrogen atom. pressbooks.pub The protons of the hexyl chain would show characteristic signals for a saturated alkyl group.

The ¹³C NMR spectrum would complement the ¹H NMR data by providing information on each carbon atom in the molecule. The carbons bonded to the phosphate oxygen and the amine nitrogen would be shifted downfield. The six carbons of the hexyl group would produce a set of signals in the aliphatic region of the spectrum. hmdb.ca

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| -CH₂- (hexyl chain) | 0.8 - 1.6 | Multiplet |

| -CH₂-N (aminoethyl) | 2.7 - 3.0 | Triplet |

| N-H (amine) | 1.0 - 3.0 | Broad Singlet |

| O-CH₂- (aminoethyl) | 3.8 - 4.2 | Multiplet |

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| -CH₃ (hexyl) | ~14 |

| -CH₂- (hexyl chain) | 22 - 32 |

| -CH₂-N (aminoethyl) | ~40 |

| O-CH₂- (aminoethyl) | ~65 |

Phosphorus-31 (³¹P) NMR spectroscopy is a powerful and direct method for analyzing organophosphorus compounds due to the 100% natural abundance and high sensitivity of the ³¹P nucleus. nih.govoxinst.com The chemical shift of the phosphorus atom in this compound would provide crucial information about its oxidation state and bonding environment. nih.govslideshare.net For phosphate esters, the ³¹P chemical shifts are typically observed in a specific region of the spectrum, and the value is sensitive to the nature of the alkyl groups attached to the phosphate core. researchgate.netjmaterenvironsci.com The ³¹P NMR spectrum of this compound is expected to show a single resonance, confirming the presence of a single phosphorus environment.

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are instrumental in assembling the complete molecular structure by establishing connectivity between atoms. beilstein-journals.orgyoutube.comepfl.chsdsu.edu

COSY (¹H-¹H Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the molecule. For instance, it would show correlations between the adjacent methylene (B1212753) protons in the hexyl chain and within the aminoethyl groups, helping to piece together the spin systems. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the directly attached carbon atoms. youtube.comepfl.ch An HSQC spectrum would definitively link the proton and carbon signals of each CH₂ and CH₃ group in the hexyl and aminoethyl moieties, confirming their assignments. nih.govnih.govu-tokyo.ac.jp

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that are highly effective for identifying the functional groups present in a molecule. irdg.orgresearchgate.netorientjchem.orgmdpi.com

In the IR spectrum of this compound, characteristic absorption bands would be expected for the N-H bonds of the primary amine, the P=O and P-O-C bonds of the phosphate group, and the C-H bonds of the alkyl chains. pressbooks.pubwpmucdn.comspectroscopyonline.comlibretexts.orgchemicalbook.com Specifically, primary amines typically show two N-H stretching bands in the region of 3300-3500 cm⁻¹. spectroscopyonline.comlibretexts.org The P=O stretching vibration usually appears as a strong band around 1250-1300 cm⁻¹, while the P-O-C stretching vibrations are found in the 950-1100 cm⁻¹ region. researchgate.net

Raman spectroscopy would provide complementary information, particularly for the non-polar bonds. The P=O and P-O-C vibrations are also Raman active. irdg.orgresearchgate.netmdpi.comajol.info

Interactive Data Table: Characteristic IR and Raman Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H (Primary Amine) | Symmetric & Asymmetric Stretching | 3300 - 3500 |

| N-H (Primary Amine) | Bending (Scissoring) | 1590 - 1650 |

| C-H (Alkyl) | Stretching | 2850 - 2960 |

| P=O (Phosphate) | Stretching | 1250 - 1300 |

| P-O-C (Phosphate Ester) | Stretching | 950 - 1100 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. researchgate.net

For this compound, high-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, allowing for the determination of its elemental formula (C₁₀H₂₅N₂O₄P). The calculated molecular weight for this compound is 284.1555 g/mol . nih.govsielc.comnih.gov

Electron ionization (EI) or electrospray ionization (ESI) techniques can be used to generate ions for mass analysis. The fragmentation pattern observed in the mass spectrum would be characteristic of the molecule's structure. Common fragmentation pathways for organophosphate esters include the cleavage of the P-O and C-O bonds. nih.govacs.orgacs.orgcolby.edu The presence of the aminoethyl groups would also lead to specific fragmentation patterns, such as the loss of an aminoethyl group or fragments containing the nitrogen atom. Analysis of these fragments helps to confirm the connectivity of the different parts of the molecule.

Chromatographic Separation and Quantification Techniques

Chromatography is the cornerstone for separating this compound from complex mixtures and for its precise quantification. Due to its polarity and potential for thermal instability, both gas and liquid chromatography methods are employed, each with specific strategies to achieve effective analysis.

Gas Chromatography (GC) with Derivatization Strategies

Gas chromatography (GC) is a powerful technique for separating volatile and thermally stable compounds. drawellanalytical.com However, compounds like this compound, with its polar amino and acidic phosphate groups, are generally non-volatile and prone to degradation at the high temperatures used in GC injectors and columns. analysis.rs To overcome this, derivatization is an essential prerequisite for analysis. drawellanalytical.commdpi.com Derivatization chemically modifies the analyte to increase its volatility and thermal stability, making it suitable for GC analysis. nih.gov

Silylation is one of the most common derivatization techniques used for polar analytes in GC-MS analysis. mdpi.com This process replaces the active hydrogen atoms in the amine (-NH₂) and phosphate (-P(O)OH) groups with a nonpolar trimethylsilyl (B98337) (TMS) group. youtube.com

The reaction typically uses a silylating agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N,O-bis(trimethylsilyl)trifluroacetamide (BSTFA). nih.gov The resulting TMS derivative of this compound is significantly more volatile and less polar, leading to better chromatographic peak shapes and allowing it to be analyzed by GC without thermal decomposition. youtube.comnih.gov This method is widely used for the analysis of organophosphate degradation products and other polar metabolites. mdpi.comresearchgate.net Anhydrous conditions are critical as silylating reagents are sensitive to moisture. nih.gov

| Step | Reagent/Condition | Purpose |

| 1. Methoximation (Optional) | Methoxyamine hydrochloride (MeOx) in pyridine | Protects carbonyl groups (if present) and reduces the number of isomers formed. youtube.com |

| 2. Silylation | MSTFA or BSTFA | Replaces active hydrogens with TMS groups to increase volatility and thermal stability. nih.gov |

| 3. Incubation | 30-90 minutes at 37-70 °C | To ensure the derivatization reaction goes to completion. youtube.com |

| 4. GC-MS Injection | Immediate analysis after derivatization | TMS derivatives can be unstable and sensitive to moisture over time. nih.gov |

For the analysis of this compound in highly complex matrices, such as environmental or biological samples, comprehensive two-dimensional gas chromatography (GCxGC) offers vastly superior separation power compared to conventional one-dimensional GC. gcms.cznih.gov

In GCxGC, the effluent from a primary GC column is passed through a modulator, which traps, focuses, and re-injects small fractions of the eluate onto a second, shorter GC column with a different stationary phase. nih.gov This results in a two-dimensional separation, where compounds are separated based on two different properties (e.g., boiling point on the first column and polarity on the second). gcms.cz This enhanced resolution allows for the separation of target analytes from co-eluting matrix interferences, which is a common problem in single-column GC. nih.gov When coupled with a Time-of-Flight Mass Spectrometer (TOF-MS), GCxGC provides highly detailed chemical information, making it an ideal tool for identifying trace levels of specific compounds in challenging samples. gcms.cznih.gov

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods

High-Performance Liquid Chromatography (HPLC) is often the preferred method for analyzing polar, non-volatile, or thermally labile compounds like this compound, as it does not require derivatization. chromatographyonline.comnih.gov

A reverse-phase (RP) HPLC method is suitable for this compound. sielc.com A typical setup would use a C18 column, which separates compounds based on their hydrophobicity. The mobile phase generally consists of a mixture of an organic solvent, like acetonitrile (B52724) (MeCN), and an aqueous buffer. sielc.comresearchgate.net An acid, such as phosphoric acid or formic acid, is often added to the mobile phase to suppress the ionization of the analyte and ensure good peak shape. sielc.com For detection, several methods can be employed depending on the required sensitivity and selectivity. UV detection is common if the analyte has a suitable chromophore. chromatographyonline.com More universal detection methods like Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD) can be used if the compound lacks a UV-absorbing group. For the highest selectivity and sensitivity, coupling HPLC with a mass spectrometer (LC-MS) is the gold standard. nih.gov

| Parameter | Typical Condition | Rationale |

| Column | Newcrom R1 or C18, 5 µm | Standard reverse-phase columns suitable for separating moderately polar compounds. sielc.comresearchgate.net |

| Mobile Phase | Acetonitrile and Water (e.g., 90:10 v/v) with acid | Gradient or isocratic elution to separate the analyte from matrix components. sielc.comresearchgate.net |

| Acid Modifier | Phosphoric Acid or Formic Acid | Suppresses ionization for better retention and peak shape. Formic acid is MS-compatible. sielc.com |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical scale columns. researchgate.net |

| Detection | UV, ELSD, CAD, or Mass Spectrometry (MS) | Choice of detector depends on analyte properties and required sensitivity. chromatographyonline.comnih.gov |

Ion Chromatography for Phosphate Anion Analysis

To determine the total phosphorus content or to analyze the phosphate component of this compound, the molecule can first be converted into inorganic orthophosphate (PO₄³⁻). This is typically achieved through an oxidative digestion process, for example, using persulfate. lcms.cz

Once converted, the resulting orthophosphate can be quantified using ion chromatography (IC). nih.govthermofisher.com IC with suppressed conductivity detection is a standard and highly sensitive technique for determining inorganic anions. lcms.cz The sample is injected onto an ion-exchange column (typically an anion-exchange column like the Dionex IonPac™ AS11-HC or AS16) where the phosphate is separated from other anions present in the digested sample, such as sulfate (B86663) from the persulfate digestion. lcms.czthermofisher.com An eluent, often a potassium hydroxide (B78521) (KOH) gradient generated electrolytically, is used to move the ions through the column. researchgate.net After separation, a suppressor is used to reduce the background conductivity of the eluent, thereby increasing the signal-to-noise ratio for the detection of the phosphate anion. nih.gov

| Parameter | Typical Condition | Rationale |

| Sample Preparation | Alkaline Persulfate Digestion | To oxidize the organophosphate into inorganic orthophosphate. lcms.cz |

| Column | Anion-exchange (e.g., IonPac AS11-HC, AS16) | To separate phosphate from other anions based on charge. thermofisher.comresearchgate.net |

| Eluent | Potassium Hydroxide (KOH) Gradient | To effectively elute anions from the column. researchgate.net |

| Detection | Suppressed Conductivity | Provides high sensitivity for ionic species like phosphate. thermofisher.com |

| Detection Limit | Low µg/L (ppb) range | IC is a very sensitive technique for phosphate determination. thermofisher.com |

X-ray Diffraction (XRD) for Crystalline Structure Analysis

As of the latest available data, specific X-ray Diffraction (XRD) studies providing detailed analysis of the crystalline structure of this compound are not found in peer-reviewed scientific literature. Consequently, crystallographic data such as lattice parameters, space group, and atomic coordinates for this specific compound are not publicly available.

Thermal Analysis Techniques (e.g., TGA, DSC) for Decomposition Behavior and Phase Transitions

A thorough search of scientific databases and literature reveals a lack of specific studies on the thermal analysis of this compound using techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). As a result, detailed data regarding its thermal decomposition behavior, including onset and peak decomposition temperatures, as well as information on phase transitions like melting and glass transition temperatures, are not available.

While general information on the decomposition of similar organophosphate compounds exists, with some noting the emission of toxic fumes of phosphorus oxides upon heating, specific quantitative data and thermograms for this compound have not been published. a2bchem.com

Interactive Data Table

Below is a table indicating the availability of the requested data.

| Analytical Technique | Parameter | Data Availability for this compound |

| X-ray Diffraction (XRD) | Crystalline Structure | Data Not Available |

| Lattice Parameters | Data Not Available | |

| Space Group | Data Not Available | |

| Thermal Analysis (TGA) | Decomposition Temperature | Data Not Available |

| Thermal Analysis (DSC) | Melting Point | Data Not Available |

| Glass Transition Temperature | Data Not Available |

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, determined by its electronic structure. These methods solve the Schrödinger equation, or approximations of it, to provide detailed information about molecular geometry, energy levels, and electron distribution.

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density. For "Bis(2-aminoethyl) hexyl phosphate (B84403)," DFT studies would be instrumental in determining its most stable three-dimensional shape (conformation) and the nature of its chemical bonds.

A DFT analysis would begin by optimizing the geometry of the molecule to find the lowest energy arrangement of its atoms. This would reveal crucial information about bond lengths, bond angles, and dihedral angles. For a flexible molecule like "Bis(2-aminoethyl) hexyl phosphate," with its hexyl chain and two aminoethyl groups, multiple low-energy conformations likely exist. DFT calculations can identify these different conformers and rank them by their relative stability.

Furthermore, DFT provides insights into the bonding within the molecule. By analyzing the molecular orbitals, one can understand how the atomic orbitals of carbon, hydrogen, nitrogen, oxygen, and phosphorus combine to form the covalent bonds that hold the molecule together. This includes the nature of the phosphate group's P-O bonds and the interactions between the amino groups and the phosphate moiety.

Illustrative Data Table: Hypothetical DFT-Calculated Geometric Parameters for the Most Stable Conformer of this compound

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | P=O | ~1.48 Å |

| Bond Length | P-O (ester) | ~1.60 Å |

| Bond Length | C-O | ~1.45 Å |

| Bond Length | C-N | ~1.47 Å |

| Bond Angle | O=P-O | ~115° |

| Bond Angle | P-O-C | ~120° |

| Dihedral Angle | C-O-P-O | Variable (depends on conformer) |

Note: The values in this table are hypothetical and serve to illustrate the type of data obtained from DFT calculations.

The Molecular Electrostatic Potential (MEP) is a valuable tool derived from quantum chemical calculations that helps predict a molecule's reactivity. The MEP maps the electrostatic potential onto the electron density surface of a molecule, visually identifying regions that are electron-rich (negative potential) and electron-poor (positive potential).

For "this compound," an MEP analysis would highlight the likely sites for electrophilic and nucleophilic attack. The oxygen atoms of the phosphate group and the nitrogen atoms of the amino groups are expected to be regions of negative electrostatic potential, making them susceptible to attack by electrophiles (e.g., protons, metal ions). Conversely, the hydrogen atoms of the amino groups and potentially the phosphorus atom would exhibit positive electrostatic potential, indicating sites for nucleophilic attack. This information is crucial for understanding how the molecule will interact with other chemical species and its potential role in chemical reactions.

Molecular Dynamics (MD) Simulations for Dynamic Behavior in Solution

While quantum chemical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations offer a view of its dynamic behavior over time. MD simulations model the movements of atoms and molecules based on classical mechanics, where the forces between atoms are described by a force field.

Furthermore, MD simulations are essential for understanding how the molecule interacts with its surroundings. They can model the solvation process, showing how solvent molecules arrange themselves around the solute. This is particularly important for understanding the solubility and transport properties of "this compound."

Computational Studies of Intermolecular Interactions

Understanding how molecules of "this compound" interact with each other and with other molecules is key to predicting its macroscopic properties. Computational methods can be used to study these intermolecular interactions in detail.

By placing two or more molecules of "this compound" in a simulation box, it is possible to calculate the interaction energy and identify the most favorable modes of association. These studies would likely reveal the importance of hydrogen bonding between the amino groups of one molecule and the phosphate group of another. Van der Waals interactions between the hexyl chains would also play a significant role in the aggregation of these molecules. Such studies are fundamental for understanding properties like boiling point, viscosity, and the formation of micelles or other aggregates in solution.

Illustrative Data Table: Hypothetical Interaction Energies for a Dimer of this compound

| Interaction Type | Contributing Groups | Estimated Energy (kJ/mol) |

| Hydrogen Bonding | Amino (N-H) --- Phosphate (O=P) | -15 to -25 |

| Van der Waals | Hexyl chains | -5 to -10 |

| Dipole-Dipole | Phosphate groups | -3 to -7 |

Note: The values in this table are hypothetical and serve to illustrate the type of data obtained from computational studies of intermolecular interactions.

Reaction Mechanism Elucidation through Computational Modeling

Computational chemistry can be a powerful tool for investigating the mechanisms of chemical reactions. By modeling the potential energy surface of a reaction, researchers can identify the transition states and intermediates, and calculate the activation energies.

For "this compound," computational modeling could be used to study various potential reactions. For example, the hydrolysis of the phosphate ester bonds is a reaction of significant interest. Computational studies could elucidate the step-by-step mechanism of this reaction, including the role of a catalyst (such as an acid or a base) and the structure of the transition state. This would provide a detailed understanding of the molecule's stability and degradation pathways. Similarly, reactions involving the amino groups, such as protonation or acylation, could be modeled to predict their reactivity and the products that would be formed.

Environmental Distribution, Transformation, and Degradation Pathways

Abiotic Degradation Mechanisms

No data is currently available in the scientific literature regarding the hydrolytic stability or the potential hydrolytic degradation pathways of Bis(2-aminoethyl) hexyl phosphate (B84403).

Specific studies on the photolytic and photo-oxidative degradation of Bis(2-aminoethyl) hexyl phosphate in either the gaseous or aqueous phase could not be identified.

There is no available research detailing the degradation of this compound in different environmental matrices such as water or soil.

Biotic Transformation and Potential for Biodegradation

Information on the enzymatic hydrolysis of this compound by phosphatases is not present in the available scientific literature.

No studies have been found that investigate the microbial degradation pathways of this compound or identify any potential metabolites resulting from such processes.

Data Tables

Due to the absence of research data for this compound, the following data tables remain unpopulated.

Table 1: Hydrolytic Degradation of this compound

| Parameter | Value | Conditions | Reference |

|---|---|---|---|

| Half-life (t½) | No data available |

Table 2: Photolytic Degradation of this compound

| Medium | Light Source | Half-life (t½) | Quantum Yield | Degradation Products | Reference |

|---|---|---|---|---|---|

| Aqueous | No data available | No data available | No data available | No data available |

Table 3: Biodegradation of this compound

| Organism/System | Medium | Degradation Rate | Metabolites Identified | Reference |

|---|---|---|---|---|

| Microbial Consortium | No data available | No data available | No data available | |

| Pure Culture | No data available | No data available | No data available |

Mechanistic Investigations of Chemical Reactivity and Interactions

Coordination Chemistry and Metal Ion Complexation

The presence of both amine and phosphate (B84403) functionalities suggests that Bis(2-aminoethyl) hexyl phosphate is an effective chelating agent, capable of forming stable complexes with a variety of metal ions.

Chelation Properties via Amine and Phosphate Groups

The molecule's two amino groups and the phosphate group can act as Lewis bases, donating their lone pairs of electrons to a central metal cation to form coordinate bonds. This ability to bind to a single metal ion through multiple donor sites results in the formation of a stable, ring-like structure known as a chelate. wikipedia.org The chelate effect describes the enhanced stability of such complexes compared to those formed with monodentate ligands (ligands that bind through only one site). wikipedia.org For this compound, the formation of five- or six-membered chelate rings involving the metal center, the nitrogen atoms of the amino groups, and an oxygen atom from the phosphate group is anticipated to be a primary mode of interaction with metal ions. This N,O-bidentate or potentially N,N,O-tridentate coordination is a common binding mode for amino acids and their derivatives with transition metal ions. wikipedia.org The specific coordination would depend on the size and preferred geometry of the metal ion.

Selectivity and Affinity for Specific Metal Cations

The affinity of this compound for different metal cations is expected to be influenced by the Hard and Soft Acids and Bases (HSAB) principle. The amine groups are considered borderline to hard Lewis bases, while the phosphate group is a hard Lewis base. This suggests a preference for binding with hard or borderline metal cations. For instance, there is a known specific interaction between metal ions like Fe³⁺, Ga³⁺, and Dy³⁺ and the phosphate groups of biomolecules when these ions are chelated with specific coordinating ligands. mdpi.com The presence of both amine and phosphate groups could lead to a selective affinity for certain metal ions over others. For example, in alkaline phosphatases, the coordination sphere around the metal site, which includes amino acid residues, is crucial for metal selectivity and catalytic activity. nih.gov The interplay between the hard phosphate and borderline amine donors in this compound could result in a unique selectivity profile.

Ligand Exchange Kinetics and Mechanisms

Ligand exchange reactions involve the replacement of a ligand in a metal complex with another. The rates of these reactions are influenced by factors such as the nature of the metal ion, the leaving ligand, and the entering ligand. solubilityofthings.com For complexes of this compound, the lability of the coordinated ligands will depend on the strength of the metal-ligand bonds. The kinetics of ligand exchange are often studied using techniques like NMR spectroscopy to understand the dynamics of the complex in solution. acs.org The presence of multiple donor sites in this compound could lead to more complex, stepwise ligand exchange mechanisms.

Acid-Base Equilibria and Protonation States of Amine and Phosphate Groups

The amine and phosphate groups of this compound are ionizable, and their protonation states are dependent on the pH of the solution. Phosphoric acid is a triprotic acid with pKa values of approximately 2.1, 7.2, and 12.3 for its three successive deprotonations. ucsd.edu The pKa of a phosphate monoester is typically around 1-2 and 6-7. The amino groups, being basic, will be protonated at acidic pH. The pKa of a primary amine is typically around 9-11.

Below is a hypothetical table of pKa values for this compound, based on typical values for similar functional groups.

| Functional Group | Estimated pKa |

| Phosphate (first dissociation) | ~2 |

| Phosphate (second dissociation) | ~7 |

| Ammonium (B1175870) (first deprotonation) | ~9.5 |

| Ammonium (second deprotonation) | ~10.5 |

| This table presents estimated values based on analogous compounds and is for illustrative purposes only. Actual pKa values for this compound would need to be determined experimentally. |

Interfacial Phenomena and Adsorption Mechanisms

The amphiphilic nature of this compound, with its polar head group (amine and phosphate) and nonpolar hexyl tail, suggests that it will exhibit surface activity.

Adsorption onto Mineral Surfaces and Particulate Matter

The following table summarizes the expected adsorption behavior of this compound under different pH conditions.

| pH Range | Dominant Species Charge | Expected Adsorption Behavior |

| Acidic (pH < 2) | Positive | Adsorption onto negatively charged surfaces via electrostatic attraction. |

| Near-Neutral (pH ~7) | Zwitterionic/Negative | Potential for strong adsorption onto metal oxide surfaces via phosphate group coordination. |

| Basic (pH > 11) | Negative | Adsorption onto positively charged surfaces; repulsion from negatively charged surfaces. |

| This table is a qualitative prediction based on the expected acid-base properties of the molecule. |

The performed searches consistently yielded results for a similarly named but structurally different compound, Bis(2-ethylhexyl) phosphate, which is not the subject of the requested article. The inquiry for "this compound" across various scientific databases and search engines did not provide the necessary data to fulfill the article's requirements on its chemical reactivity and interfacial properties.

Therefore, due to the absence of available scientific literature and research findings on "this compound" in the public domain, it is not possible to generate the requested article with scientifically accurate and detailed information as per the provided outline.

Advanced Applications and Research Directions Excluding Prohibited Areas

Solvent Extraction Systems for Chemical Separations

Organophosphorus compounds are mainstays in solvent extraction due to their ability to form stable complexes with metal ions.

Bis(2-ethylhexyl) phosphoric acid (D2EHPA) is a well-established extractant for the separation and recovery of a wide range of metal ions, including lanthanides, actinides, and transition metals, from acidic solutions. bohrium.com Its effectiveness stems from the acidic phosphate (B84403) group that can engage in cation exchange with metal ions. For instance, D2EHPA has been successfully used in homogeneous liquid-liquid extraction systems for first-row (3d) transition metals. researchgate.netrsc.org

In one application, D2EHPA dissolved in kerosene (B1165875) was used as a carrier in a multidroplet liquid membrane (MDLM) system to transport Co²⁺ ions from a donor to an acceptor aqueous phase. nih.govnih.gov The efficiency of such extraction processes is often dependent on parameters like pH and extractant concentration. nih.gov Research on extraction chromatographic resins impregnated with D2EHPA has demonstrated the potential for numerous useful separations, such as gallium from aluminum in HCl media and uranium(VI) from beryllium in nitric acid. bohrium.com Given these precedents, Bis(2-aminoethyl) hexyl phosphate is also expected to be a capable extractant for various metal ions.

Table 1: Examples of Metal Ion Separations Using D2EHPA-based Resins

| Separation | Media | Resin System |

| Al from Ga | HCl | LN3 Resin (D2EHPA) |

| Mo, Ti, U(VI) from Be | HNO₃ | LN3 Resin (D2EHPA) |

| Sr from Y | Nitrate (B79036) | LN2 Resin |

| Ac from light lanthanides | Nitrate | LN and LN2 Resins |

Data sourced from a study on acidic organophosphorus extractants. bohrium.com

The key structural difference between this compound and D2EHPA is the presence of primary amine groups. These amine functionalities are expected to significantly modify the extraction behavior. The amine groups can act as additional coordination sites for metal ions, potentially enhancing the extraction efficiency and selectivity for certain metals.

Furthermore, the basic nature of the amine groups could allow for extraction mechanisms that are not solely dependent on cation exchange. For example, the molecule could function as a solvating extractant under certain pH conditions. The amines can also be protonated in acidic solutions, which would alter the molecule's charge and its interaction with both the aqueous and organic phases, thereby providing a pH-switchable extraction capability.

Ionic liquids (ILs) and deep eutectic solvents (DESs) are considered green solvents and have been explored for extraction processes. psecommunity.org The bis(2-ethylhexyl)phosphate anion, [DEHP]⁻, is a common component in the formulation of hydrophobic ILs and DESs used for metal extraction. researchgate.netrsc.org These solvents exhibit unique properties, such as thermomorphic behavior in water, which allows for homogeneous liquid-liquid extraction based on temperature changes. researchgate.netrsc.org

For example, a hydrophobic deep eutectic solvent (HDES) was synthesized using di-(2-ethylhexyl)phosphoric acid (D2EHPA) and trioctylphosphine (B1581425) oxide (TOPO). mdpi.com This HDES was used to study the extraction of Co(II) and Al(III) ions from nitrate solutions, demonstrating its potential for selective metal recovery. mdpi.com In another study, a magnetic deep eutectic solvent (MDES) was created using bis(2-ethylhexyl) phosphate, heptanol, and CoCl₂, which was then used for the efficient enrichment of non-steroidal anti-inflammatory drugs. nih.gov

The ability of this compound to act as both a hydrogen bond donor (via the P-OH group, if present, or protonated amines) and acceptor (via the phosphate oxygen and amine nitrogen atoms) makes it an excellent candidate for forming novel DESs. The presence of the amine groups could lead to DESs with different physicochemical properties and potentially enhanced extraction capabilities compared to those based on D2EHPA.

Table 2: Properties of a D2EHPA:TOPO (8:2) Deep Eutectic Solvent

| Temperature (°C) | Density (g/cm³) | Dynamic Viscosity (mPa·s) | Refractive Index |

| 15 | 0.941 | 827.8 | 1.462 |

| 25 | 0.933 | 362.5 | 1.458 |

| 40 | 0.922 | 120.3 | 1.452 |

| 60 | 0.909 | 43.1 | 1.444 |

Data sourced from a study on a new hydrophobic deep eutectic solvent. mdpi.com

Catalysis in Organic Synthesis

The functional groups within this compound suggest its potential utility in the field of organocatalysis.

Organocatalysis utilizes small organic molecules to accelerate chemical reactions. The amine functionalities in this compound are particularly relevant here. Amines are a well-known class of organocatalysts. For example, bis(2-ethylhexyl)amine (B85733) has been shown to be an effective organocatalyst for reactions of α,β-unsaturated aldehydes. elsevierpure.com This suggests that the aminoethyl groups in the target compound could similarly participate in catalytic cycles.

Additionally, the phosphate moiety could play a role. The potassium salt of bis(2-ethylhexyl) phosphate (BEHPK) has been used as an additive in Ruthenium-mediated direct C-H arylation reactions to produce functionalized biaryls. researchgate.net The combination of both amine and phosphate groups in a single molecule could lead to bifunctional catalysis, where one group activates the nucleophile and the other activates the electrophile, leading to enhanced reaction rates and selectivities.

The amine groups in this compound could catalyze reactions through the formation of nucleophilic intermediates. In reactions involving α,β-unsaturated aldehydes, primary or secondary amines can form iminium ions. elsevierpure.com This activation mode lowers the LUMO of the aldehyde, making it more susceptible to attack by nucleophiles. The use of bis(2-ethylhexyl)amine as a catalyst for such transformations highlights a potential reaction pathway for its amino-analogue. elsevierpure.com

The acidic phosphate group could participate in acid catalysis or, in its deprotonated form, as a counterion that influences the stereochemical outcome of a reaction. The synergistic action of the amine and phosphate groups could be harnessed for specific domino reactions, where multiple bonds are formed in a single pot.

Materials Science Applications

The integration of this compound into materials science leverages its phosphorus content and reactive amino groups to impart specific functionalities, such as flame retardancy and enhanced surface adhesion.

The bifunctional nature of this compound, with its two primary amine groups, allows it to act as a monomer or a crosslinking agent in the synthesis of novel polymer architectures. These amino groups can react with various monomers, such as epoxides or isocyanates, to become an integral part of a polymer backbone.

A closely related compound, Bis(2-methacryloxyethyl) phosphate (BMEP), demonstrates the potential of such phosphorus-containing molecules. BMEP is utilized as a crosslinking monomer and an adhesion promoter, with its phosphate group enhancing the adsorption capacity, flexibility, and thermal stability of hydrogels. specialchem.comresearchgate.net In one study, BMEP was used as a crosslinker to synthesize a poly(acrylamide-co-2-acrylamido-2-methyl-1-propanesulfonic acid)/Na-montmorillonite hydrogel nanocomposite for dye removal. researchgate.net This suggests that this compound could similarly be polymerized or used to crosslink polymer chains, creating networks with tailored properties. The incorporation of the phosphate moiety directly into the polymer structure can lead to materials with inherent functionalities, avoiding the potential for leaching that can occur with simple additive mixing.

Research Highlight: Role of Phosphate-Based Crosslinkers

| Crosslinker Analog | Polymer System | Observed Benefits | Potential Role of this compound |

|---|---|---|---|

| Bis(2-methacryloyloxy)ethyl) phosphate (BMEP) | Hydrogel Nanocomposite | Enhanced adsorption capacity, flexibility, and thermal stability. researchgate.net Acts as an adhesion promoter. specialchem.com | Could act as a crosslinker via its two amine groups, potentially improving thermal and mechanical properties of polymers like polyurethanes or epoxies. |

| 2-aminoethyl 2-(p-methacryloyloxybenzoyloxy)ethyl hydrogen phosphate | Polymerized with AIBN | Successfully formed a polymer, demonstrating the viability of polymerizing amino-phosphate monomers. capes.gov.br | Could be used as a comonomer in polymerization reactions to introduce phosphate and amine functionalities along a polymer chain. |

Phosphorus-containing compounds are widely recognized as effective halogen-free flame retardants. nih.govaccustandard.com this compound, as an organophosphate, is expected to contribute to flame retardancy primarily through condensed-phase and potentially gas-phase mechanisms.

Condensed-Phase Action: Upon heating, phosphate esters can decompose to form phosphoric acid. nih.gov This acidic species acts as a catalyst, promoting the dehydration and crosslinking of the polymer matrix to form a stable layer of char on the surface. nih.govd-nb.info This char layer acts as a physical barrier, insulating the underlying polymer from heat and oxygen and reducing the release of flammable volatile compounds into the gas phase. nih.govresearchgate.net

Gas-Phase Action: For a gas-phase mechanism to be effective, volatile phosphorus-containing species must be released during polymer pyrolysis. nih.govd-nb.info These species, such as the PO• radical, can interrupt the exothermic radical chain reactions of combustion in the flame, effectively acting as flame inhibitors. nih.govmdpi.com The efficiency of this mechanism depends on the volatility of the specific decomposition products of the flame retardant.

General Mechanisms of Phosphorus Flame Retardants

| Mechanism | Description | Relevance to this compound |

|---|---|---|

| Condensed Phase (Charring) | The flame retardant decomposes to form polyphosphoric acid, which promotes the formation of a protective char layer on the material's surface. nih.govnih.govd-nb.info | The phosphate group can act as an acid source to facilitate charring, insulating the polymer. |

| Gas Phase (Flame Inhibition) | Volatile phosphorus radicals (e.g., PO•, HPO•) are released and scavenge the H• and OH• radicals that propagate the flame. nih.govmdpi.com | If decomposition products are volatile, they could inhibit combustion in the gas phase. |

| Intumescence | A specific type of charring where the material swells to form a thick, porous, insulating barrier, driven by an acid source, a carbon source, and a blowing agent. nih.gov | The compound could act as the acid source, and the decomposition of its organic components could provide blowing agents. |

The amphiphilic structure of this compound, comprising a hydrophilic phosphate-amine head and a hydrophobic hexyl tail, makes it a candidate for surface modification applications. vulcanchem.com It can function as a surfactant or a coupling agent to alter the surface properties of various substrates.

The phosphate group is known to have a strong affinity for metal oxide surfaces, forming robust bonds. This property is exploited in adhesion promoters and anti-corrosion coatings. Similarly, the amine groups can form hydrogen bonds or covalent linkages with a variety of surfaces. When applied as a coating or surface treatment, the molecule would orient itself with the hydrophilic phosphate and amine groups binding to the substrate, while the hydrophobic hexyl chains extend outwards. This would create a new surface with lower surface energy, potentially imparting properties such as hydrophobicity, lubricity, or improved adhesion for subsequent polymer coatings. For example, phosphate esters are used as additive flame retardants in coatings for electronic devices. accustandard.com The analog, Bis(2-methacryloxyethyl) phosphate, is noted to promote adhesion through its free phosphoric acid group. specialchem.com

Ion Recognition and Sensing Beyond Biological Contexts

The ability of the phosphate and amine groups to engage in electrostatic interactions and hydrogen bonding makes this compound a promising molecule for the development of synthetic receptors and sensors for various ions.

The molecular structure of this compound offers a dual-mode capability for ion binding.

Cation Binding: The phosphate group (PO₄⁻) is negatively charged and can act as a strong binding site for metal cations through electrostatic interactions.

Anion Binding: The two amino groups (-NH₂) can be protonated in acidic to neutral conditions to form ammonium (B1175870) cations (-NH₃⁺). These positively charged sites can then serve as a receptor for anions through a combination of electrostatic attraction and hydrogen bonding. Polyammonium systems are among the earliest and most effective synthetic receptors for phosphate and other anions. nih.gov

The interplay between the phosphate and protonated amine groups can be fine-tuned by adjusting the pH, allowing for selective binding of either cations or anions. The hexyl group provides a nonpolar domain that can influence the solubility of the receptor-ion complex in different media and can be modified to anchor the molecule to a surface. Crystal structure analyses of related compounds show that hydrogen phosphate anions and amino cations readily form extensive hydrogen-bonded networks, confirming the strong intermolecular forces at play. researchgate.net

The ion-binding capabilities of this compound can be harnessed to create sensing platforms for environmental pollutants. By immobilizing the molecule onto a solid support (such as silica (B1680970), gold nanoparticles, or a polymer film), a selective sorbent material can be created.

If the binding of a target ion (e.g., a heavy metal cation or a toxic anion like nitrate or perchlorate) induces a measurable change in a physical property, a sensor can be developed. This change could be optical (color or fluorescence), electrical (current or potential), or gravimetric (mass). For instance, a study using a hydrogel crosslinked with a similar phosphate monomer demonstrated high adsorption capacity for cationic dyes like methylene (B1212753) blue and crystal violet from aqueous solutions, highlighting its potential for environmental remediation and monitoring. researchgate.net The sorption behavior of organophosphorus compounds is known to be influenced by environmental factors like pH and the presence of minerals, which is a key consideration in designing sensors for real-world samples. nih.gov By coupling the binding event to a signal transducer, this compound or its polymeric derivatives could form the core of a chemosensor for environmental analysis.

Q & A

Q. What are the recommended laboratory methods for synthesizing Bis(2-aminoethyl) hexyl phosphate?

Synthesis typically involves esterification between hexanol derivatives and aminoethyl phosphate precursors. A two-step approach may include:

- Step 1 : Reacting 2-aminoethanol with phosphoryl chloride under inert conditions to form the phosphate intermediate.

- Step 2 : Esterification with hexyl bromide or hexanol, using catalysts like sulfuric acid or DMAP. Purification methods include column chromatography (silica gel, methanol/dichloromethane eluent) or fractional distillation. Characterization via P NMR, FTIR (P=O stretch at ~1250 cm), and ESI-MS ensures purity .

Q. How should researchers characterize the structural integrity of this compound?

Key techniques:

- Nuclear Magnetic Resonance (NMR) : H NMR for alkyl chain protons (δ 0.8–1.5 ppm) and aminoethyl groups (δ 2.6–3.2 ppm); P NMR for phosphate moiety (δ -1 to 3 ppm).

- FTIR Spectroscopy : Peaks at ~3300 cm (N-H stretch), ~1650 cm (NH bending), and ~1050 cm (P-O-C linkage).

- Mass Spectrometry : ESI-MS or MALDI-TOF to confirm molecular ion peaks (expected m/z ~323 for [M+H]) .

Q. What safety protocols are critical when handling this compound?

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods due to potential amine vapor release.

- Storage : Inert atmosphere (argon) at 4°C, away from oxidizers (e.g., peroxides) to prevent degradation .

Advanced Research Questions

Q. How can contradictory data on the hydrolytic stability of this compound under varying pH be resolved?

- Experimental Design : Conduct accelerated stability studies (pH 2–12, 25–60°C) with HPLC monitoring. Use phosphate buffer systems and quantify degradation products (e.g., free amines via ninhydrin assay).

- Data Analysis : Apply Arrhenius kinetics to predict shelf-life. Contradictions may arise from trace metal catalysis; include EDTA chelation controls .

Q. What strategies optimize this compound’s efficacy in coordinating transition metals for catalytic applications?

- Coordination Studies : Titrate the compound with metal salts (e.g., Cu, Ni) in ethanol/water. Monitor complexation via UV-Vis (d-d transitions) or cyclic voltammetry.

- Ligand Design : Modify the hexyl chain length or amino group pKa to enhance metal-binding affinity. Compare with analogous compounds like Bis(2-ethylhexyl) phosphate, which shows strong extraction for lanthanides .

Q. How does this compound function in nanomaterial surface modification, and how can its ligand-exchange efficiency be improved?

- Mechanism : The aminoethyl group acts as a Lewis base, displacing weaker ligands (e.g., oleate) on nanoparticle surfaces.

- Optimization : Vary reaction temperature (60–100°C), ligand-to-nanoparticle ratio (1:1 to 10:1), and solvent polarity (hexane vs. toluene). Characterize using TEM (size distribution) and XPS (surface composition) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.